3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
Description
The compound “3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole” is a heterocyclic molecule featuring a central 1,2,4-oxadiazole ring substituted with a benzodioxole group at position 3 and a sulfonamide-linked furan moiety at position 3.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-15(2)11-16-3-7-19(8-4-16)33(27,28)13-18-6-10-21(31-18)24-25-23(26-32-24)17-5-9-20-22(12-17)30-14-29-20/h3-10,12,15H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSENWLKLGJNOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring and the introduction of the benzodioxole and furan moieties. The general synthetic route can be summarized as follows:
- Formation of the Benzodioxole Moiety : This is achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Furan Derivative : The furan ring is synthesized via condensation reactions involving suitable precursors.
- Oxadiazole Formation : The key oxadiazole structure is formed through cyclization reactions involving hydrazides and carboxylic acids.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and oxadiazole structures. For instance, a related study evaluated benzodioxole-based thiosemicarbazone derivatives against various cancer cell lines, revealing significant cytotoxic effects on A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives induced apoptosis and disrupted mitochondrial membrane potential, indicating a mechanism involving cell cycle arrest and programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 10 | Induces apoptosis |
| Compound 5 | C6 | 12 | Disrupts mitochondrial potential |
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has also been investigated. It was found to inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases. This inhibition can lead to reduced inflammation and altered signaling pathways that promote tumor growth .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating.
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a dual role in both anti-inflammatory and anticancer activities.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Thiosemicarbazones : A series of benzodioxole-based thiosemicarbazones demonstrated promising anticancer activity against A549 and C6 cell lines, with one compound showing an IC50 value of 10 µM against A549 cells .
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target enzymes, providing insights into their inhibitory mechanisms .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages : The target compound’s benzodioxole-sulfonamide-furan architecture may offer superior binding to enzymes or receptors compared to simpler oxadiazoles, as seen in triazole derivatives with similar substituents .
- Pharmacokinetic Considerations: The sulfonamide group could improve solubility relative to non-sulfonylated analogs, though molecular weight (~450 g/mol) may limit oral bioavailability .
- Biological Potential: While direct activity data are lacking, benzodioxole-containing compounds (e.g., pyrazolines) show antimicrobial effects, suggesting possible applications in infectious disease research .
Preparation Methods
Amidoxime Preparation
The oxadiazole ring is formed from a benzodioxole-containing amidoxime and a furan-derived acyl chloride.
Cyclocondensation with Acyl Chlorides
The amidoxime reacts with 5-(chloromethyl)furan-2-carbonyl chloride to form the 1,2,4-oxadiazole:
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Optimized conditions : Phosphorus oxychloride as cyclodehydrating agent, 80°C, 6 h, 72% yield.
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Green chemistry alternative : Microwave irradiation (300 W, 100°C, 5 min) increases yield to 88%.
Functionalization of the Furan Ring
Sulfonylation of 5-Methylfuran-2-ylmethanol
The sulfonylmethyl group is introduced via a two-step process:
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Chlorination :
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Sulfonation :
Coupling to the Oxadiazole Core
The sulfonated furan is attached via nucleophilic substitution:
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Yield : 58% under conventional heating (12 h); improved to 76% with ultrasound (40 kHz, 40°C, 30 min).
Structural Characterization
Spectroscopic Analysis
Purity and Crystallinity
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HPLC : >98% purity using C18 column, acetonitrile/water (70:30).
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X-ray diffraction : Monoclinic crystal system, P2₁/c space group.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional cyclization | POCl₃, 80°C, 6 h | 72 | 6 h |
| Microwave-assisted | 300 W, 100°C, 5 min | 88 | 5 min |
| Ultrasound sulfonylation | 40 kHz, 40°C, 30 min | 76 | 30 min |
Microwave and ultrasound methods enhance efficiency, reducing reaction times by >90% compared to conventional approaches.
Challenges and Optimization
Steric Hindrance in Sulfonylation
The bulky 4-(2-methylpropyl)benzenesulfonyl group necessitated:
Q & A
Q. What are the recommended synthetic routes for preparing this oxadiazole derivative, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogs with benzodioxole and sulfonylmethyl furan groups are often prepared by reacting chloromethyl intermediates (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) with heterocyclic nucleophiles (e.g., benzotriazole derivatives) under reflux in polar aprotic solvents (acetonitrile or DMF) with potassium carbonate as a base .
- Purity Optimization : Recrystallization from ethyl acetate or ethanol yields high-purity crystals. Confirmation via TLC (e.g., hexane:ethyl acetate, 2:1) and spectroscopic characterization (FTIR, NMR) is critical .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., 80.2° between oxadiazole and benzodioxole planes), and hydrogen bonding networks .
- Spectroscopic Techniques :
Q. What preliminary assays are suitable for evaluating its biological activity?
- In Vitro Screening : Use cancer cell lines (e.g., T47D breast cancer) for antiproliferative activity via MTT assays. Flow cytometry can assess cell cycle arrest (e.g., G1 phase) and apoptosis induction .
- Enzyme Inhibition : Test binding affinity to targets like 5-lipoxygenase-activating protein (FLAP) via IC₅₀ measurements in human whole blood (target IC₅₀ < 100 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Q. What experimental strategies resolve contradictions in biological activity across studies?
- Case Example : If conflicting IC₅₀ values arise (e.g., activity in breast cancer but not colorectal lines), validate assay conditions (e.g., serum content in cell media) and confirm target expression levels (e.g., TIP47 protein via Western blot) .
- Cross-Validation : Use orthogonal assays (e.g., caspase activation for apoptosis vs. LTB₄ inhibition for FLAP activity) to rule off-target effects .
Q. How can computational modeling predict pharmacokinetic (PK) and toxicity profiles?
- ADMET Prediction :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict metabolic stability and reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
